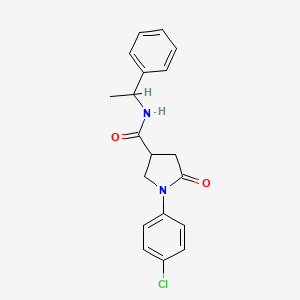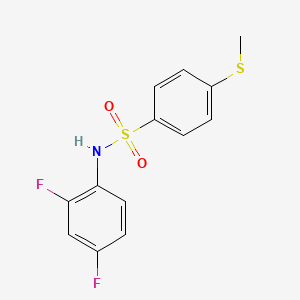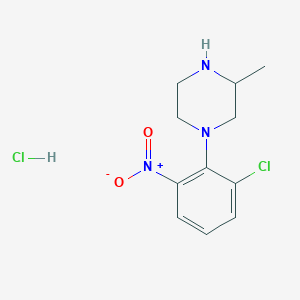
N-butyl-5-(2-naphthyloxy)-1-pentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-(2-naphthyloxy)-1-pentanamine, also known as BINA, is a novel compound that has gained significant attention in the field of neuroscience. BINA is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in regulating gene expression and protein synthesis. The inhibition of histone deacetylase by BINA has been shown to have a positive impact on learning and memory, making it a promising candidate for the treatment of cognitive disorders.
作用機序
N-butyl-5-(2-naphthyloxy)-1-pentanamine works by inhibiting the activity of histone deacetylase, which leads to an increase in the expression of genes involved in learning and memory. Histone deacetylase plays a key role in regulating the chromatin structure of DNA, which in turn affects gene expression. By inhibiting histone deacetylase, N-butyl-5-(2-naphthyloxy)-1-pentanamine promotes the expression of genes that are involved in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been shown to have several biochemical and physiological effects, including an increase in the expression of genes involved in synaptic plasticity, an increase in the number of dendritic spines, and an increase in the levels of certain neurotransmitters such as acetylcholine. These effects are thought to underlie the positive impact of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory.
実験室実験の利点と制限
One of the main advantages of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its selectivity for histone deacetylase, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of histone deacetylase in learning and memory. However, one limitation of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-butyl-5-(2-naphthyloxy)-1-pentanamine. One area of interest is the potential use of N-butyl-5-(2-naphthyloxy)-1-pentanamine in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Further studies are needed to investigate the efficacy of N-butyl-5-(2-naphthyloxy)-1-pentanamine in animal models of these conditions. Another area of interest is the development of more potent and selective inhibitors of histone deacetylase, which may have even greater therapeutic potential than N-butyl-5-(2-naphthyloxy)-1-pentanamine. Finally, there is a need for further studies to investigate the long-term effects of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory, as well as its safety and tolerability in humans.
合成法
The synthesis of N-butyl-5-(2-naphthyloxy)-1-pentanamine involves a multi-step process that begins with the reaction of 2-naphthol and n-butylamine to form the corresponding amine. The amine is then reacted with 1-pentanone to produce the final product, N-butyl-5-(2-naphthyloxy)-1-pentanamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
科学的研究の応用
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been extensively studied in animal models to investigate its potential as a therapeutic agent for cognitive disorders. Studies have shown that N-butyl-5-(2-naphthyloxy)-1-pentanamine improves memory and learning in mice, suggesting that it may be effective in treating conditions such as Alzheimer's disease and dementia. N-butyl-5-(2-naphthyloxy)-1-pentanamine has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-butyl-5-naphthalen-2-yloxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-2-3-13-20-14-7-4-8-15-21-19-12-11-17-9-5-6-10-18(17)16-19/h5-6,9-12,16,20H,2-4,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBRAKZBCPORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)




![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)